molecular formula C43H40O2P2 B15280271 (R)-5,5'-Heptamethylenedioxy-2,2'-bis(diphenylphosphino) biphenyl

(R)-5,5'-Heptamethylenedioxy-2,2'-bis(diphenylphosphino) biphenyl

Cat. No.: B15280271
M. Wt: 650.7 g/mol
InChI Key: BYQRJXIQKRWCLV-UHFFFAOYSA-N
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Description

®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is particularly significant in asymmetric synthesis and catalysis, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic methodologies that ensure high yield and purity. Techniques such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions are employed to produce biphenyl derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, halogenophosphines, and organometallic catalysts. Reaction conditions often involve refluxing in solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various phosphine ligands and biphenyl derivatives, which are used in further synthetic applications .

Scientific Research Applications

Chemistry

In chemistry, ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is used as a ligand in transition metal catalysis. It plays a crucial role in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine

The compound’s chiral properties make it valuable in the synthesis of biologically active molecules and pharmaceuticals. It is used in the production of drugs that require high enantioselectivity .

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science applications. Its ability to form stable complexes with metals makes it useful in various catalytic processes .

Mechanism of Action

The mechanism of action of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl involves its ability to act as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances reaction selectivity and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is unique due to its heptamethylenedioxy bridge, which provides additional steric and electronic properties that enhance its performance in catalytic applications. This structural feature distinguishes it from other similar compounds and contributes to its high reactivity and selectivity .

Properties

Molecular Formula

C43H40O2P2

Molecular Weight

650.7 g/mol

IUPAC Name

(19-diphenylphosphanyl-7,15-dioxatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C43H40O2P2/c1-2-16-30-44-34-26-28-42(46(36-18-8-4-9-19-36)37-20-10-5-11-21-37)40(32-34)41-33-35(45-31-17-3-1)27-29-43(41)47(38-22-12-6-13-23-38)39-24-14-7-15-25-39/h4-15,18-29,32-33H,1-3,16-17,30-31H2

InChI Key

BYQRJXIQKRWCLV-UHFFFAOYSA-N

Canonical SMILES

C1CCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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